Selective Cytotoxicity in Glioblastoma: Matteucinol IC50 Values in U-251MG and GAMG Cell Lines with Normal Astrocyte Sparing
Matteucinol demonstrated concentration-dependent cytotoxicity against two human glioblastoma cell lines, with IC50 values of 25.92 µg/mL in U-251MG and 59.27 µg/mL in GAMG cells, while showing reduced toxicity toward normal human astrocytes (NHA) at comparable concentrations [1]. By contrast, the clinically used glioblastoma chemotherapeutic temozolomide (TMZ) exhibited an IC50 of approximately 9.71 µg/mL in the same U-251MG model but with established clinical hematological and neurological toxicities [2]. The selectivity index (SI) derived from these data indicates that matteucinol achieves tumor cell killing with a wider differential between malignant and normal glial cells compared to TMZ. A 2022 follow-up study confirmed that the combination of matteucinol (28 µg/mL) plus TMZ (9.71 µg/mL) was synergistic in U-251MG cells, reducing tumor growth in the chick embryo chorioallantoic membrane (CAM) in vivo model [2]. Notably, matteucinol also significantly reduced glioblastoma cell migration, invasion, and clonogenicity—hallmarks of tumor aggressiveness—effects not reported for farrerol or desmethoxymatteucinol in the same model systems [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against glioblastoma vs. normal astrocytes |
|---|---|
| Target Compound Data | IC50 = 25.92 µg/mL (U-251MG); IC50 = 59.27 µg/mL (GAMG); lower toxicity to normal astrocytes (NHA) |
| Comparator Or Baseline | Temozolomide IC50 ≈ 9.71 µg/mL (U-251MG); farrerol and desmethoxymatteucinol not reported with glioblastoma selectivity data |
| Quantified Difference | Matteucinol IC50 ~2.7-fold higher than TMZ in U-251MG but with superior selectivity for tumor over normal cells; no comparable glioblastoma selectivity reported for farrerol |
| Conditions | U-251MG and GAMG human glioblastoma cell lines; normal human astrocytes (NHA); MTS cytotoxicity assay |
Why This Matters
For researchers procuring compounds for glioblastoma drug discovery, matteucinol offers a CNS-active scaffold with experimentally demonstrated tumor-selective cytotoxicity and synergistic potential with standard-of-care temozolomide—a combination profile absent from closely related flavanones.
- [1] Silva AG, et al. Matteucinol, isolated from Miconia chamissois, induces apoptosis in human glioblastoma lines via the intrinsic pathway and inhibits angiogenesis and tumor growth in vivo. Invest New Drugs. 2020;38(4):1044-1055. doi: 10.1007/s10637-019-00878-1. PMID: 31781904. View Source
- [2] Netto JB, et al. Matteucinol combined with temozolomide inhibits glioblastoma proliferation, invasion, and progression: an in vitro, in silico, and in vivo study. Braz J Med Biol Res. 2022;55:e12076. doi: 10.1590/1414-431x2022e12076. PMID: 36000612. View Source
